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Introduction and Discovery

INO-5401 is an investigational DNA immunotherapy developed by Inovio Pharmaceuticals,
designed to elicit a targeted T-cell response against specific tumor-associated antigens. The
development of INO-5401 is rooted in Inovio's SynCon® technology, a proprietary platform for
creating synthetic, consensus-based DNA plasmids. This technology aims to generate a more
robust and broadly reactive immune response compared to vaccines based on a single antigen
sequence. The discovery process for INO-5401 involved identifying key antigens that are over-
expressed in various cancers, including glioblastoma, and are considered high priorities for
cancer immunotherapy development by institutions like the National Cancer Institute.

INO-5401 is a combination of three separate DNA plasmids, each encoding a different tumor-
associated antigen:

e Human Telomerase Reverse Transcriptase (hnTERT): An enzyme crucial for telomere
maintenance and highly expressed in the vast majority of cancer cells, making it a prime
target for cancer vaccines.

e Wilms Tumor Gene-1 (WT1): A transcription factor that is overexpressed in various solid and
hematological malignancies and plays a role in cell proliferation and differentiation.
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» Prostate-Specific Membrane Antigen (PSMA): A cell surface protein that is highly expressed
in prostate cancer and the neovasculature of many other solid tumors, including
glioblastoma.

This multi-antigen approach is intended to reduce the likelihood of tumor escape through
antigen loss and to induce a comprehensive anti-tumor immune response.

Mechanism of Action

INO-5401 functions by delivering the genetic blueprint for three tumor-associated antigens
directly into the patient's cells. Once the DNA plasmids are inside the cells, they are transcribed
and translated, leading to the production of the hTERT, WT1, and PSMA proteins. These
foreign antigens are then presented to the immune system, primarily through the MHC class |
and class Il pathways, which in turn activates a targeted T-cell response against cancer cells
expressing these antigens.

To enhance the delivery of the DNA plasmids into the cells, INO-5401 is administered via
intramuscular injection followed by electroporation using Inovio's proprietary CELLECTRA®
device. Electroporation involves the application of brief, controlled electrical pulses to the
injection site, which temporarily increases the permeability of the cell membranes, facilitating
the uptake of the DNA plasmids. This method has been shown to significantly increase gene
expression and the subsequent immune response compared to simple injection alone.

In many clinical trials, INO-5401 is co-administered with INO-9012, another DNA plasmid that
encodes for the cytokine Interleukin-12 (IL-12). IL-12 is a potent immune stimulator that
promotes the development of T helper 1 (Th1) cells and enhances the cytotoxic activity of T
cells and Natural Killer (NK) cells. The co-administration of INO-9012 is intended to further
amplify the T-cell response induced by INO-5401.

The following diagram illustrates the proposed signaling pathway of INO-5401.:
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Proposed signaling pathway of INO-5401 and INO-9012.

Experimental Protocols

The clinical development of INO-5401 has involved a series of preclinical and clinical studies to
evaluate its safety, immunogenicity, and efficacy. The following provides a detailed overview of

the methodologies used in the key experiments.

Preclinical Studies

Preclinical evaluation of INO-5401 was conducted in animal models to assess its
immunogenicity and anti-tumor activity. These studies were crucial in establishing the proof-of-
concept for the DNA immunotherapy platform and for selecting the final antigen combination.

Immunogenicity Assays:

o ELISpot (Enzyme-Linked Immunospot) Assay: This assay was used to quantify the number
of antigen-specific T cells producing cytokines such as interferon-gamma (IFN-y).

o Peripheral blood mononuclear cells (PBMCs) were isolated from vaccinated animals.

o The cells were stimulated in vitro with peptides corresponding to the hTERT, WT1, and
PSMA antigens.

o The cells were then plated on a membrane coated with an anti-IFN-y antibody.
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o After incubation, a secondary antibody conjugated to an enzyme was added, followed by a
substrate that produces a colored spot for each cytokine-secreting cell.

o The number of spots was then counted to determine the frequency of antigen-specific T
cells.

o Flow Cytometry: This technique was used to characterize the phenotype and function of the
induced T cells.

o PBMCs were stained with a panel of fluorescently labeled antibodies against cell surface
markers (e.g., CD3, CD4, CD8) and intracellular markers (e.g., IFN-y, TNF-a).

o The cells were then analyzed on a flow cytometer to identify different T-cell subsets and
their cytokine production profile in response to antigen stimulation.

Tumor Challenge Studies:

e Animal models, such as mice, were implanted with tumor cells expressing the target
antigens.

e The animals were then vaccinated with INO-5401 and INO-9012.

e Tumor growth was monitored over time and compared to control groups that received a
placebo or no treatment.

e Survival rates were also recorded.

Clinical Trials

INO-5401 has been evaluated in a Phase 1/2, open-label, multi-center clinical trial in patients
with newly diagnosed glioblastoma (GBM). The study was designed to assess the safety,
immunogenicity, and preliminary efficacy of INO-5401 and INO-9012 in combination with the
PD-1 inhibitor cemiplimab, along with standard-of-care radiation and temozolomide.

Study Design and Patient Population:

e The trial enrolled 52 subjects with newly diagnosed GBM.
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+ Patients were divided into two cohorts based on the methylation status of the O6-
methylguanine-DNA methyltransferase (MGMT) promoter, a key biomarker in GBM:

o Cohort A: Unmethylated MGMT promoter (n=32)
o Cohort B: Methylated MGMT promoter or indeterminate status (n=20)

o All patients received INO-5401, INO-9012, and cemiplimab in combination with radiation and

temozolomide.

The following diagram illustrates the experimental workflow of the Phase 1/2 clinical trial:
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Experimental workflow of the Phase 1/2 clinical trial of INO-5401.

Immunogenicity Assessments:
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e Humoral Response: Serum samples were collected from patients at various time points to

measure the levels of antibodies against the target antigens using ELISA (Enzyme-Linked

Immunosorbent Assay).

e Cellular Response: PBMCs were isolated and analyzed using ELISpot and flow cytometry,

as described in the preclinical studies section, to quantify and characterize the antigen-

specific T-cell response.

Data Presentation

The clinical trial of INO-5401 in glioblastoma has yielded encouraging results. The following

tables summarize the key quantitative data from the study.

. hi I line CI i

Cohort A
o Cohort B
Characteristic (Unmethylated Total
(Methylated MGMT)
MGMT)
Number of Patients 32 20 52
Median Age (years) 60 (range 19-78) 60 (range 19-78) 60 (range 19-78)
Female 35% 35% 35%
Data sourced from clinical trial announcements.
Cohort A Historical
. Cohort B ]
Endpoint (Unmethylated Comparison
(Methylated MGMT)
MGMT) (Standard of Care)
Median Overall
17.9 months 32.5 months 15-22 months

Survival (OS)

Progression-Free
Survival at 6 Months 75% (24 of 32)
(PFS6)

80% (16 of 20)

~50%
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Data sourced from clinical trial announcements and presentations.

Conclusion

INO-5401 represents a promising advancement in the field of cancer immunotherapy. Its multi-
antigen approach, combined with a potent delivery system and an immune-stimulating
adjuvant, has demonstrated the ability to induce robust T-cell responses against glioblastoma.
The preliminary clinical data are encouraging, with notable improvements in overall and
progression-free survival compared to historical controls. Further clinical development is
warranted to confirm these findings and to explore the potential of INO-5401 in other cancer
indications. The logical relationship between the components of the INO-5401 treatment
regimen is depicted below.
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Logical relationship of the INO-5401 combination therapy components.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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